2,5-dichloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide 2,5-dichloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1421513-72-5
VCID: VC4830313
InChI: InChI=1S/C16H15Cl2NO4S/c17-12-2-3-13(18)16(8-12)24(21,22)19-9-14(20)10-1-4-15-11(7-10)5-6-23-15/h1-4,7-8,14,19-20H,5-6,9H2
SMILES: C1COC2=C1C=C(C=C2)C(CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)O
Molecular Formula: C16H15Cl2NO4S
Molecular Weight: 388.26

2,5-dichloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide

CAS No.: 1421513-72-5

Cat. No.: VC4830313

Molecular Formula: C16H15Cl2NO4S

Molecular Weight: 388.26

* For research use only. Not for human or veterinary use.

2,5-dichloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide - 1421513-72-5

Specification

CAS No. 1421513-72-5
Molecular Formula C16H15Cl2NO4S
Molecular Weight 388.26
IUPAC Name 2,5-dichloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]benzenesulfonamide
Standard InChI InChI=1S/C16H15Cl2NO4S/c17-12-2-3-13(18)16(8-12)24(21,22)19-9-14(20)10-1-4-15-11(7-10)5-6-23-15/h1-4,7-8,14,19-20H,5-6,9H2
Standard InChI Key DYKPUCYCBFGHQJ-UHFFFAOYSA-N
SMILES C1COC2=C1C=C(C=C2)C(CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2,5-dichloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]benzenesulfonamide, reflects its hybrid structure. The benzenesulfonamide backbone is substituted at the 2- and 5-positions with chlorine atoms, while the N-linked ethyl group incorporates a hydroxyl substituent and a 2,3-dihydrobenzofuran ring . The SMILES notation C1COC2=C1C=C(C=C2)C(CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)O\text{C1COC2=C1C=C(C=C2)C(CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)O} further delineates its connectivity, emphasizing the non-coplanar arrangement of the aromatic systems due to steric and electronic effects.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC16H15Cl2NO4S\text{C}_{16}\text{H}_{15}\text{Cl}_{2}\text{NO}_{4}\text{S}
Molecular Weight388.26 g/mol
CAS Registry1421513-72-5
IUPAC Name2,5-dichloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]benzenesulfonamide

Synthesis and Optimization Strategies

Reaction Pathways

The synthesis involves coupling a sulfonamide precursor with a 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl moiety under controlled conditions. Key steps include:

  • Sulfonylation: Reaction of 2,5-dichlorobenzenesulfonyl chloride with a dihydrobenzofuran-containing amine derivative.

  • Hydroxyl Group Protection: Use of temporary protecting groups (e.g., tert-butyldimethylsilyl) to prevent undesired side reactions.

  • Deprotection and Purification: Acidic or basic workup to yield the final product, followed by chromatographic purification.

Table 2: Representative Synthesis Conditions

ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher temperatures accelerate coupling but risk decomposition
pH7.5–8.5Alkaline conditions favor nucleophilic substitution
Reaction Time12–24 hoursProlonged durations improve conversion but may reduce selectivity

Biological Activity and Mechanism of Action

Hypothesized Targets

As a benzenesulfonamide derivative, the compound likely inhibits enzymes or receptors involved in inflammatory cascades. Potential targets include:

  • Cyclooxygenase-2 (COX-2): Sulfonamides often exhibit COX-2 selectivity, reducing prostaglandin synthesis .

  • Carbonic Anhydrase Isoforms: The sulfonamide group coordinates zinc ions in catalytic sites, impairing enzyme activity .

Structural-Activity Relationships (SAR)

  • Chlorine Substituents: The 2,5-dichloro configuration enhances lipophilicity and membrane permeability compared to monosubstituted analogs .

  • Dihydrobenzofuran Moiety: The fused oxygen heterocycle introduces rigidity, potentially improving target binding through van der Waals interactions.

Pharmacological and Toxicological Considerations

ADME Profiling

  • Absorption: Moderate molecular weight (388.26 g/mol) and lipophilicity suggest oral bioavailability, though solubility limitations may necessitate prodrug strategies .

  • Metabolism: Likely hepatic glucuronidation or sulfation, with chlorine atoms resisting oxidative degradation.

Toxicity Risks

  • Off-Target Effects: Sulfonamides may inhibit carbonic anhydrase isoforms, risking metabolic acidosis or electrolyte imbalances .

  • Genotoxic Potential: Chlorinated aromatics occasionally exhibit mutagenicity, warranting Ames testing.

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